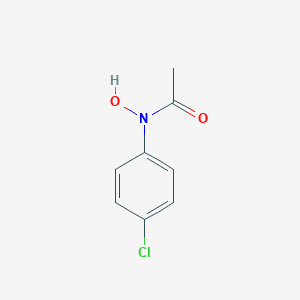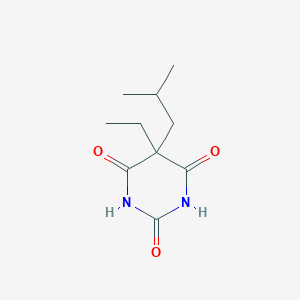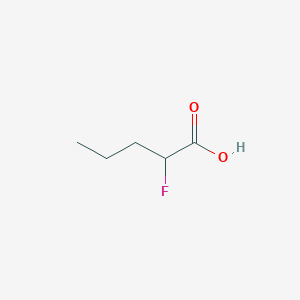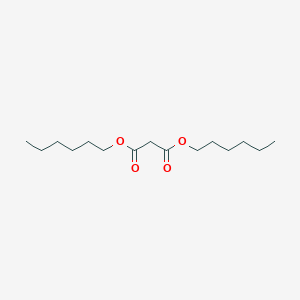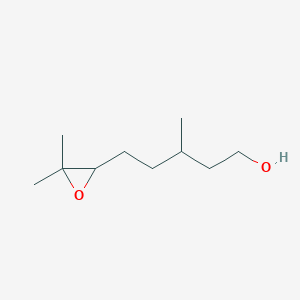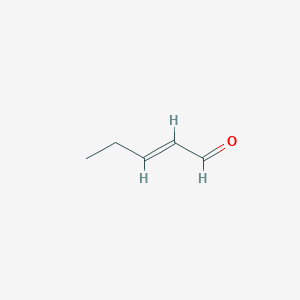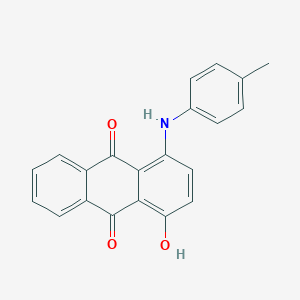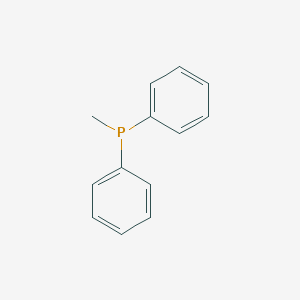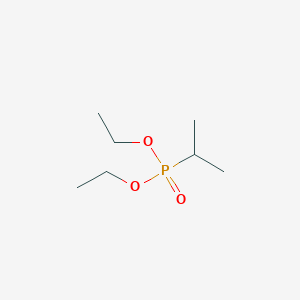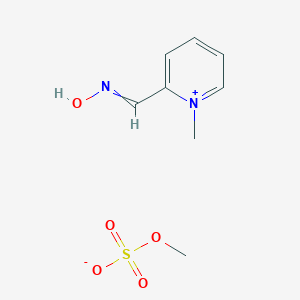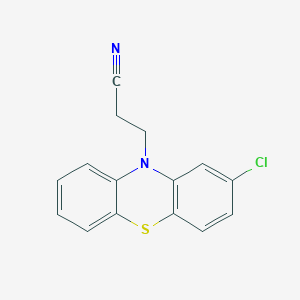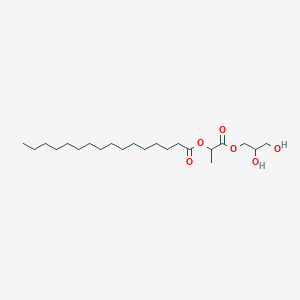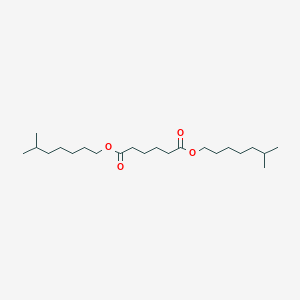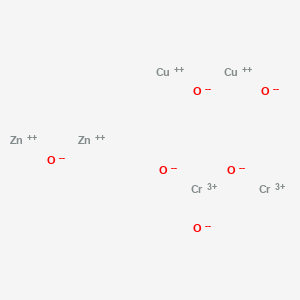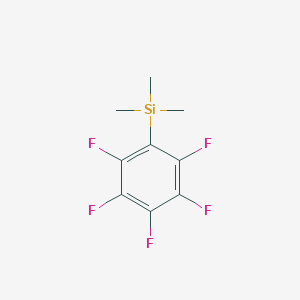
Trimethyl(pentafluorophenyl)silane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Trimethyl(pentafluorophenyl)silane involves reactions where the compound demonstrates significant reactivity due to the presence of fluorine atoms. For instance, the acid cleavage rates of (pentafluorophenyl)trimethyl-stannane and -silane have been studied, revealing the marked reactivity influenced by the deactivating effects of fluorine atoms (Eaborn, Treverton, & Walton, 1967).
Molecular Structure Analysis
The molecular structure of Trimethyl(pentafluorophenyl)silane has been analyzed through various methods, including crystal structure analysis. Such analyses provide insight into the compound's configuration and help understand its reactivity and interaction with other molecules (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
Trimethyl(pentafluorophenyl)silane participates in a variety of chemical reactions, showcasing its versatility as a reagent. For example, its reactions with naked fluoride ions have been explored, leading to the synthesis of complex organosilicon compounds (Tyrra et al., 2005). Furthermore, its reactivity with perfluoroimines has been studied, yielding mono, di, and trisubstituted compounds under certain conditions (Nishida, Ono, & Abe, 2000).
Physical Properties Analysis
The physical properties of Trimethyl(pentafluorophenyl)silane, such as its vapor pressures, have been measured and correlated using various techniques. Such studies are crucial for understanding the compound's behavior under different conditions and for its safe handling and application in chemical processes (Jiang et al., 2020).
Chemical Properties Analysis
The chemical properties of Trimethyl(pentafluorophenyl)silane, including its reactivity and interactions with other chemical species, have been extensively studied. These studies have highlighted its potential as a reagent for the synthesis of various organosilicon compounds and for applications in organocatalysis and surface functionalization (Luo et al., 2021).
Applications De Recherche Scientifique
Field: Chemistry
- Application : Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes .
- Method : The utility of an electron-deficient, air stable, and commercially available Lewis acid tris (pentafluorophenyl)borane has been explored. It has been shown to be capable of catalyzing a variety of powerful transformations, even in the presence of water. The focus of this review is to highlight those catalytic reactions that utilize a silane as a stoichiometric reductant in conjunction with tris (pentafluorophenyl) borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .
- Results : The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .
Field: Polymerization
- Application : Tris(pentafluorophenyl)borane-Catalyzed Polymerization .
- Method : Tris(pentafluorophenyl)borane, commonly known as BCF, has been used in polymerization . The unique reactivity, selectivity, and relative stability of BCF in a variety of reaction conditions make it a useful catalyst in this field .
- Results : The use of BCF in polymerization has led to the development of new polymers with unique properties .
Field: Hydrosilylation
- Application : Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation .
- Method : BCF has been used in hydrosilylation, a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds .
- Results : The use of BCF in hydrosilylation has led to the development of new compounds with unique properties .
Field: Boration
- Application : Tris(pentafluorophenyl)borane-Catalyzed Boration .
- Method : Tris(pentafluorophenyl)borane, commonly known as BCF, has been used in boration . The unique reactivity, selectivity, and relative stability of BCF in a variety of reaction conditions make it a useful catalyst in this field .
- Results : The use of BCF in boration has led to the development of new compounds with unique properties .
Field: Hydrogenation
- Application : Tris(pentafluorophenyl)borane-Catalyzed Hydrogenation .
- Method : BCF has been used in hydrogenation , a process that involves the addition of hydrogen (H2) to unsaturated bonds .
- Results : The use of BCF in hydrogenation has led to the development of new compounds with unique properties .
Field: Deoxygenation
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHTFORECKGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304996 | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(pentafluorophenyl)silane | |
CAS RN |
1206-46-8 | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



